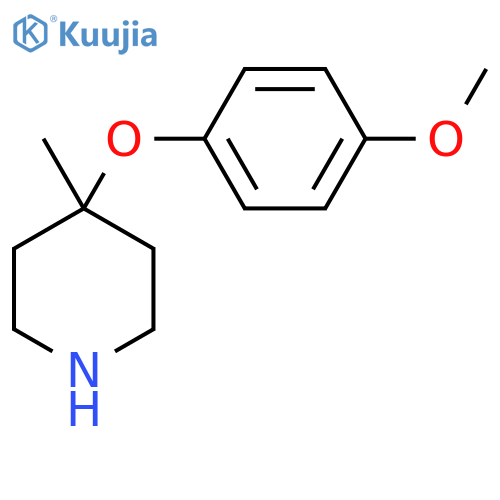Cas no 1781821-33-7 (4-(4-methoxyphenoxy)-4-methylpiperidine)

1781821-33-7 structure
商品名:4-(4-methoxyphenoxy)-4-methylpiperidine
4-(4-methoxyphenoxy)-4-methylpiperidine 化学的及び物理的性質
名前と識別子
-
- 4-(4-methoxyphenoxy)-4-methylpiperidine
- EN300-1836886
- 1781821-33-7
-
- インチ: 1S/C13H19NO2/c1-13(7-9-14-10-8-13)16-12-5-3-11(15-2)4-6-12/h3-6,14H,7-10H2,1-2H3
- InChIKey: DTQXFCPSVJNSNY-UHFFFAOYSA-N
- ほほえんだ: O(C1C=CC(=CC=1)OC)C1(C)CCNCC1
計算された属性
- せいみつぶんしりょう: 221.141578849g/mol
- どういたいしつりょう: 221.141578849g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 206
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 30.5Ų
4-(4-methoxyphenoxy)-4-methylpiperidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1836886-5.0g |
4-(4-methoxyphenoxy)-4-methylpiperidine |
1781821-33-7 | 5g |
$2981.0 | 2023-06-01 | ||
| Enamine | EN300-1836886-0.25g |
4-(4-methoxyphenoxy)-4-methylpiperidine |
1781821-33-7 | 0.25g |
$946.0 | 2023-09-19 | ||
| Enamine | EN300-1836886-10g |
4-(4-methoxyphenoxy)-4-methylpiperidine |
1781821-33-7 | 10g |
$4421.0 | 2023-09-19 | ||
| Enamine | EN300-1836886-5g |
4-(4-methoxyphenoxy)-4-methylpiperidine |
1781821-33-7 | 5g |
$2981.0 | 2023-09-19 | ||
| Enamine | EN300-1836886-0.05g |
4-(4-methoxyphenoxy)-4-methylpiperidine |
1781821-33-7 | 0.05g |
$864.0 | 2023-09-19 | ||
| Enamine | EN300-1836886-0.1g |
4-(4-methoxyphenoxy)-4-methylpiperidine |
1781821-33-7 | 0.1g |
$904.0 | 2023-09-19 | ||
| Enamine | EN300-1836886-0.5g |
4-(4-methoxyphenoxy)-4-methylpiperidine |
1781821-33-7 | 0.5g |
$987.0 | 2023-09-19 | ||
| Enamine | EN300-1836886-1g |
4-(4-methoxyphenoxy)-4-methylpiperidine |
1781821-33-7 | 1g |
$1029.0 | 2023-09-19 | ||
| Enamine | EN300-1836886-2.5g |
4-(4-methoxyphenoxy)-4-methylpiperidine |
1781821-33-7 | 2.5g |
$2014.0 | 2023-09-19 | ||
| Enamine | EN300-1836886-10.0g |
4-(4-methoxyphenoxy)-4-methylpiperidine |
1781821-33-7 | 10g |
$4421.0 | 2023-06-01 |
4-(4-methoxyphenoxy)-4-methylpiperidine 関連文献
-
Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630
-
D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910
-
Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
1781821-33-7 (4-(4-methoxyphenoxy)-4-methylpiperidine) 関連製品
- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)
- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)
- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)
- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)
- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)
- 544702-49-0(5-bromo-N-ethyl-2-furamide)
- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)
- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)
- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)
- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
